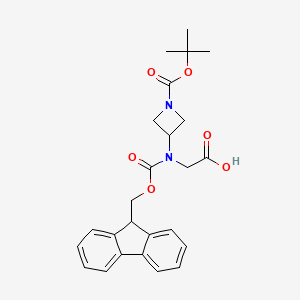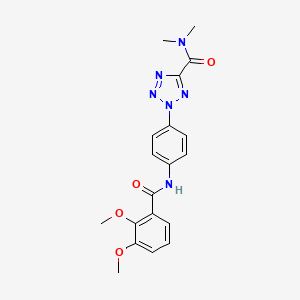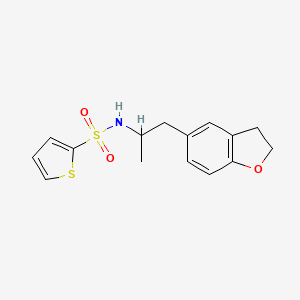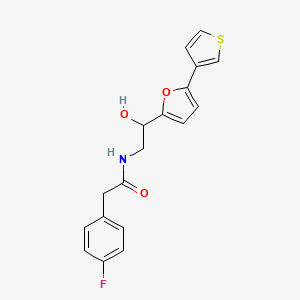![molecular formula C11H17N3O B2439216 3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea CAS No. 2276410-60-5](/img/structure/B2439216.png)
3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea” is a synthetic compound with potential therapeutic applications. It has a CAS Number of 2276410-60-5 and a molecular weight of 207.28 . It is also known as ADU-S100.
Molecular Structure Analysis
The IUPAC name for this compound is (S)-3- (1- (4-aminophenyl)ethyl)-1,1-dimethylurea . The InChI code is 1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)/t8-/m0/s1 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The rearrangement of similar aminophenyl compounds has been explored, highlighting chemical reactions under different conditions (Kim, 1986).
- Synthesis involving compounds with structures related to 3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea has been studied, offering insights into chemical synthesis methods and yield improvements (Qing, 1998).
Structural and Spectroscopic Analysis
- Spectroscopic and diffractometric techniques have been used to study polymorphic forms of related compounds, providing insights into structural characterization and challenges in analysis (Vogt et al., 2013).
Intermediate in Pharmaceutical Synthesis
- The compound has been used as a key intermediate in the preparation of pharmaceuticals, such as antibiotics, highlighting its role in drug synthesis (Fleck et al., 2003).
Lithiation and Substitution Reactions
- Research on the lithiation and substitution reactions of related urea compounds has been conducted, which is significant for understanding chemical reactivity and synthesis pathways (Smith et al., 2013).
Non-linear Optical Properties
- The first-order hyperpolarizabilities of similar organic molecules have been analyzed, contributing to the understanding of non-linear optical properties in biphenyl derivatives (Józefowicz et al., 2009).
Molecular Structures
- Determination of the molecular structures of N-aryl-substituted compounds, including studies on hydrogen bonding and crystallography, adds to the broader understanding of molecular interactions in similar compounds (Burgess et al., 1998).
Aromatase Inhibitors
- Synthesis and evaluation of related compounds as aromatase inhibitors for potential use in breast cancer treatment have been explored, emphasizing the biomedical applications of these chemical structures (Hartmann & Batzl, 1986).
Crystal Structure Characterization
- Crystal structure studies of related compounds provide insights into the chemical and physical properties essential for various applications (Minga, 2005).
Herbicidal Applications
- Examination of related dimethylurea compounds for herbicidal activity in cereal grains demonstrates the agricultural applications of these chemicals (Busschbach et al., 1973).
Impact on Hair Treatment
- An in vitro study on the effect of bleaching on compounds structurally similar to 3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea in hair highlights the interactions between hair treatments and chemical compounds (Morini et al., 2010).
Enzymatic N-Demethylation
- Research on the N-demethylation of substituted 3-(phenyl)-1-methylureas, including isolation and characterization of enzymes involved, provides insight into biochemical processes and potential agricultural implications (Frear et al., 1969).
Polyimide Derivatives
- Studies on the preparation of polyimide derivatives using related diphenylethylene monomers contribute to materials science, particularly in the development of new polymers with specific properties (Summers et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(1S)-1-(4-aminophenyl)ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYRIMHHARDDT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

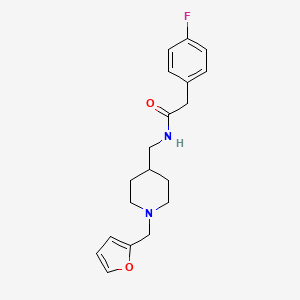
![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)
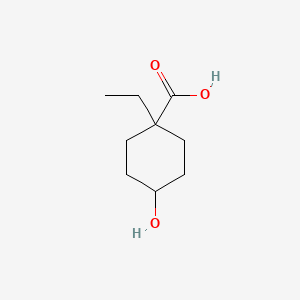
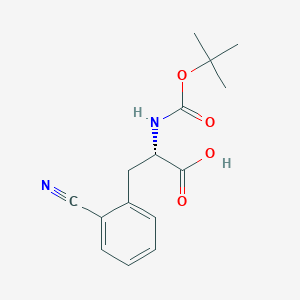
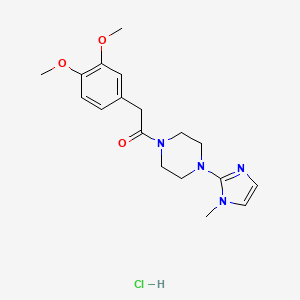
![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)

